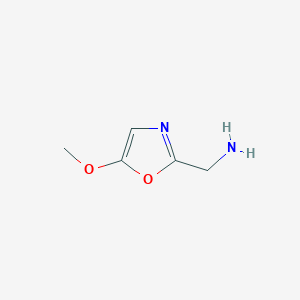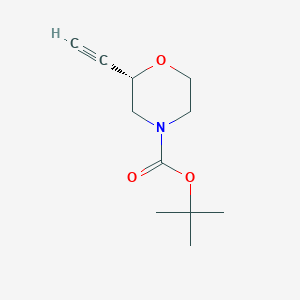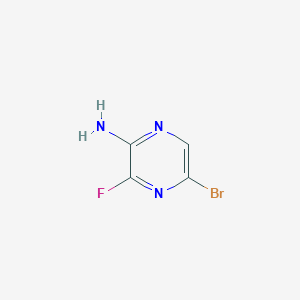![molecular formula C16H26BNO2 B6618755 dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine CAS No. 1613259-74-7](/img/structure/B6618755.png)
dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine, also known as DMTEPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a low boiling point and a pleasant odor. DMTEPA has a wide range of applications in both industrial and scientific research. It is used in the synthesis of various organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical processes. Additionally, it has been used to study the mechanism of action of certain proteins and enzymes, as well as to investigate the biochemical and physiological effects of certain drugs.
Mecanismo De Acción
The mechanism of action of dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine is not fully understood. It is believed to act as a catalyst in the synthesis of organic compounds and as a reagent in biochemical processes. Additionally, it is thought to interact with certain proteins and enzymes, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine are not fully understood. However, it has been used to study the biochemical and physiological effects of certain drugs. It has also been used in the synthesis of various polymers and as a reagent in the synthesis of pharmaceuticals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine in laboratory experiments is its low boiling point, which makes it easy to work with. Additionally, it is relatively inexpensive and easily available. However, it is volatile and has a low boiling point, which can make it difficult to store and handle. Additionally, it is toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future applications for dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine. It could be used in the synthesis of new polymers or pharmaceuticals, or as a reagent in biochemical processes. Additionally, it could be used to study the mechanism of action of certain proteins and enzymes, or to investigate the biochemical and physiological effects of certain drugs. Additionally, further research could be conducted to better understand the biochemical and physiological effects of dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine.
Métodos De Síntesis
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine is synthesized from the reaction of dimethylamine and tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl chloride. This reaction is typically performed in a solution of dimethylformamide (DMF) at room temperature. The reaction is exothermic and proceeds rapidly to completion. The product is a colorless, volatile liquid with a pleasant odor.
Aplicaciones Científicas De Investigación
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in biochemical processes, and as a tool to study the mechanism of action of certain proteins and enzymes. Additionally, it has been used to investigate the biochemical and physiological effects of certain drugs. It has also been used in the synthesis of various polymers and as a reagent in the synthesis of pharmaceuticals.
Propiedades
IUPAC Name |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2/c1-15(2)16(3,4)20-17(19-15)14-9-7-13(8-10-14)11-12-18(5)6/h7-10H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLMSNNGGPBRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

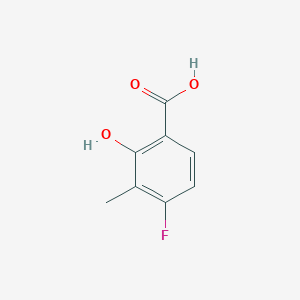

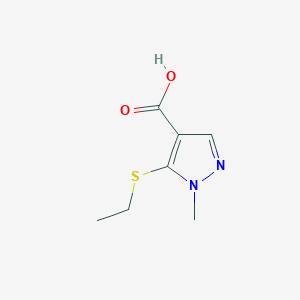
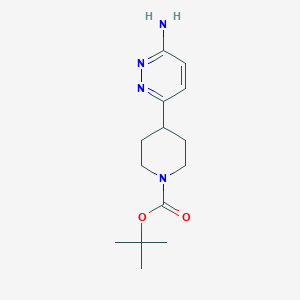

![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)
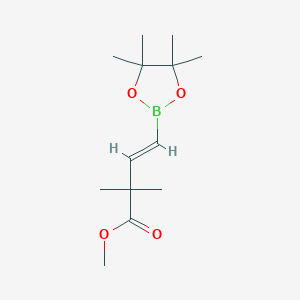

![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)
